3'-Azido-3'-deoxythymidine, Methyl-d3
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Overview
Description
3’-Azido-3’-deoxythymidine, Methyl-d3 is a deuterated analogue of azidothymidine, a potent and selective inhibitor of HIV-1 replication. This compound is used extensively in biochemical and pharmacological research due to its unique properties and effectiveness in inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine, Methyl-d3 involves the introduction of an azido group at the 3’ position of the deoxythymidine molecule. The process typically includes the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of deoxythymidine are protected using silyl or acyl protecting groups.
Introduction of the azido group: The protected deoxythymidine is then treated with a suitable azidating agent, such as sodium azide, under appropriate conditions to introduce the azido group at the 3’ position.
Deprotection: The protecting groups are removed to yield 3’-Azido-3’-deoxythymidine.
Industrial Production Methods
Industrial production of 3’-Azido-3’-deoxythymidine, Methyl-d3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxythymidine, Methyl-d3 undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Hydrogenation catalysts: Used for the reduction of the azido group to an amine.
Major Products
3’-Amino-3’-deoxythymidine: Formed by the reduction of the azido group.
Scientific Research Applications
3’-Azido-3’-deoxythymidine, Methyl-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis.
Biology: For studying the mechanisms of viral replication and inhibition.
Medicine: As a model compound for developing antiviral drugs, particularly against HIV.
Industry: In the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
3’-Azido-3’-deoxythymidine, Methyl-d3 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the incorporation of nucleotides into the growing DNA strand, thereby blocking viral replication. The azido group plays a crucial role in this inhibition by interfering with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): The non-deuterated form of 3’-Azido-3’-deoxythymidine.
Zidovudine: Another name for azidothymidine.
Retrovir: A commercial name for azidothymidine.
Uniqueness
3’-Azido-3’-deoxythymidine, Methyl-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in pharmacokinetics and pharmacodynamics .
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1/i1D3 |
InChI Key |
HBOMLICNUCNMMY-BXKFBODDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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